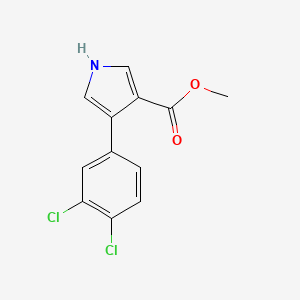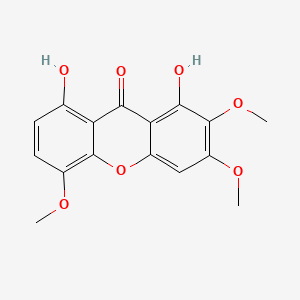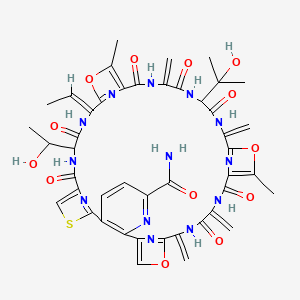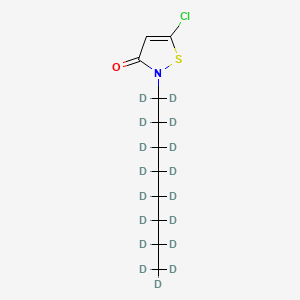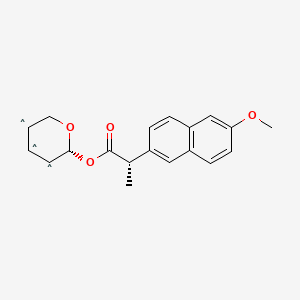
(S)-Naproxen Acyl-beta-D-glucuronide Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-Naproxen Acyl-beta-D-glucuronide Benzyl Ester” is a chemical compound used in scientific research. It offers potential applications in drug metabolism studies and pharmacokinetic investigations. It is available for purchase from various research chemical and analytical standards providers .
Molecular Structure Analysis
The molecular formula of “(S)-Naproxen Acyl-beta-D-glucuronide Benzyl Ester” is C27H28O9 . Its molecular weight is 496.51 .Scientific Research Applications
Metabolic Pathways and Chemical Stability
A study by Corcoran et al. (2001) challenges the previously held view that alpha-1-O-acyl isomers of drug ester glucuronides do not occur under physiological conditions. They used HPLC/1H NMR and LC/MS to observe the alpha-1-O-acyl isomer of (S)-Naproxen acyl-beta-D-glucuronide, formed via acyl migration, demonstrating its presence and suggesting similar formations for other drugs forming ester glucuronides in biological systems (Corcoran et al., 2001).
Synthesis of Urine Drug Metabolites
Lahmann et al. (2004) described a general procedure for synthesizing 1-O-acyl-β-D-glucuronic acids, exemplified by the synthesis of urine metabolites of (S)-Naproxen, indicating its utility in drug metabolism studies (Lahmann et al., 2004).
Drug-Protein Interaction Implications
Inoue et al. (2013) explored the reversible inhibition of human carboxylesterases by acyl glucuronides, including (S)-Naproxen acyl-beta-D-glucuronide. This interaction has implications for drug-drug interaction studies and understanding the potential inhibition of enzymes involved in drug metabolism (Inoue et al., 2013).
Enzymatic Synthesis and Degradation
Baba and Yoshioka (2006) focused on the enzymatic synthesis of 1-beta-O-acyl glucuronides, including (S)-Naproxen, providing insights into the chemical and enzymatic processes involved in the formation and degradation of these metabolites (Baba & Yoshioka, 2006).
properties
InChI |
InChI=1S/C19H19O4/c1-13(19(20)23-18-5-3-4-10-22-18)14-6-7-16-12-17(21-2)9-8-15(16)11-14/h3-9,11-13,18H,10H2,1-2H3/t13-,18+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDCQGFSCHTDQY-SCLBCKFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3[CH][CH][CH]CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@@H]3[CH][CH][CH]CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


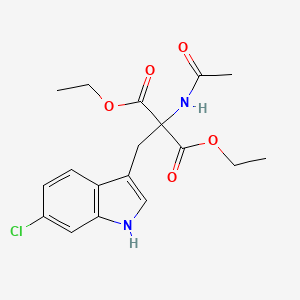
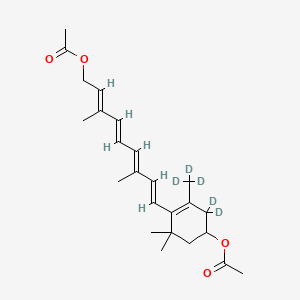
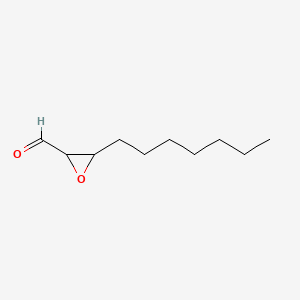
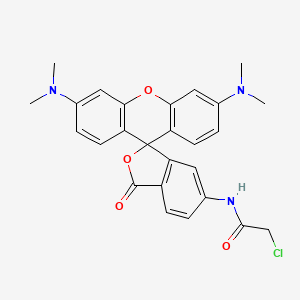
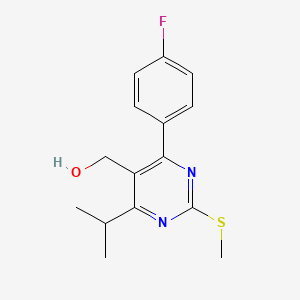

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)
